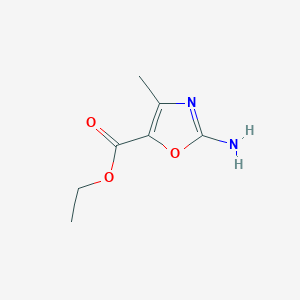

Ethyl 2-amino-4-methyloxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXTUNIUGNJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508961 | |

| Record name | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79221-15-1 | |

| Record name | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Principled Approach to the Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate

An In-depth Technical Guide:

Abstract

Ethyl 2-amino-4-methyloxazole-5-carboxylate is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] These scaffolds serve as crucial building blocks for more complex therapeutic agents, often interacting with biological targets like enzymes and receptors.[1] While extensive literature exists for the synthesis of related isomers and thiazole analogues, the specific pathway to this compound is not widely documented. This guide, therefore, presents a robust and chemically sound synthetic pathway derived from established principles of heterocyclic chemistry. We will detail a proposed two-step synthesis starting from common laboratory reagents, provide a thorough mechanistic explanation, offer detailed experimental protocols, and outline expected analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to construct this and similar 2-aminooxazole scaffolds.

Retrosynthetic Analysis and Strategy

The design of an efficient synthesis begins with a logical retrosynthetic analysis. The target structure, this compound, contains a 2-aminooxazole core. This motif is classically formed via the condensation of an α-haloketone with a nitrogen-containing nucleophile such as urea or cyanamide.

Disconnecting the oxazole ring according to the most common construction methods leads to two key synthons: an α-halo-β-ketoester and cyanamide. This approach is advantageous as it utilizes readily available and cost-effective starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Two-Step Synthetic Pathway

The proposed forward synthesis is a two-step process involving the halogenation of a β-ketoester followed by a cyclocondensation reaction. This pathway is efficient, high-yielding, and relies on well-understood reaction mechanisms.

Step 1: α-Halogenation of Ethyl Acetoacetate

The synthesis begins with the α-halogenation of ethyl acetoacetate. This reaction introduces a leaving group at the C2 position, which is essential for the subsequent cyclization. While both chlorination and bromination are feasible, using sulfuryl chloride (SO₂Cl₂) for chlorination is often preferred for its clean reaction profile.

-

Mechanism: The reaction proceeds through an enol or enolate intermediate of ethyl acetoacetate, which acts as a nucleophile and attacks the electrophilic halogen source. The reaction is typically performed in an inert solvent like dichloromethane (DCM).

-

Causality of Choices: Ethyl acetoacetate is an ideal starting material due to its two electrophilic carbonyl centers and the acidic α-protons, which facilitate controlled enolization and subsequent halogenation. DCM is chosen as the solvent for its inertness and ability to dissolve the starting material.

Step 2: Hantzsch-Type Cyclocondensation with Cyanamide

The core 2-aminooxazole ring is constructed by reacting the resulting ethyl 2-chloroacetoacetate with cyanamide. This is a variation of the classic Hantzsch thiazole synthesis, adapted for oxazole formation.

-

Mechanism: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of cyanamide on the electrophilic α-carbon bearing the chlorine atom, displacing it in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the other nitrogen attacks the adjacent ketone carbonyl. The final step is a dehydration of the resulting cyclic intermediate to yield the aromatic oxazole ring.

-

Causality of Choices: Cyanamide is an excellent precursor for the 2-amino functionality. The reaction is typically run in a polar solvent like ethanol or acetone to facilitate the dissolution of the reagents and the ionic intermediates. A mild base may be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Proposed two-step forward synthesis pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate

-

Reagent Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl acetoacetate (13.0 g, 100 mmol) and 100 mL of dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add sulfuryl chloride (14.8 g, 110 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the ethyl acetoacetate spot indicates reaction completion.

-

Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with 50 mL of brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude ethyl 2-chloroacetoacetate is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

-

Reagent Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve cyanamide (4.2 g, 100 mmol) in 100 mL of absolute ethanol.

-

Addition of Intermediate: To this solution, add the crude ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) from the previous step.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours.

-

Monitoring: Monitor the formation of the product by TLC (1:1 Hexane:Ethyl Acetate).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Filter the purified solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as a crystalline solid.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. The expected data is summarized below.

| Analytical Technique | Expected Results for C₇H₁₀N₂O₃ (MW: 170.17 g/mol ) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (q, 2H, -OCH₂CH₃), δ 2.40 (s, 3H, -CH₃), δ 5.50 (s, 2H, -NH₂), δ 1.35 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.0 (C=O, ester), δ 158.0 (C2-NH₂), δ 148.0 (C4), δ 115.0 (C5), δ 61.0 (-OCH₂), δ 14.5 (-CH₃, methyl on ring), δ 14.0 (-CH₃, ethyl) |

| Mass Spec (ESI+) | m/z = 171.07 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 1710 (C=O stretch, ester), 1640 (C=N stretch), 1580 (N-H bend) |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Safety and Handling

-

Ethyl 2-chloroacetoacetate: This is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. All operations should be conducted under anhydrous conditions.

-

Cyanamide: Toxic and can be absorbed through the skin. Avoid inhalation and skin contact.

-

General Precautions: All reactions should be performed by trained personnel in a laboratory setting. Review the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The proposed two-step synthesis provides a reliable and efficient pathway to this compound from inexpensive, commercially available starting materials. The methodology relies on fundamental and well-established organic reactions, ensuring its reproducibility. The resulting 2-aminooxazole scaffold is a valuable building block for further chemical exploration, particularly in the fields of drug discovery and development, where it can be incorporated into larger molecules with potential therapeutic activity.[1][2][3]

References

An In-Depth Technical Guide to Ethyl 2-amino-4-methyloxazole-5-carboxylate: Structure, Synthesis, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-amino-4-methyloxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document elucidates its molecular structure and physicochemical properties. Due to the limited availability of specific synthetic protocols for this isomer, a general, well-established methodology for the synthesis of 2-aminooxazole-5-carboxylates is presented, complete with a detailed experimental workflow and mechanistic insights. The guide further explores the therapeutic potential of the 2-aminooxazole scaffold, highlighting its role as a privileged structure in drug discovery and its relationship with the analogous 2-aminothiazoles. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel heterocyclic compounds.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 79221-15-1) is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of an amino group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position confers specific electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79221-15-1 | [1][2][3][4][5][6] |

| Molecular Formula | C7H10N2O3 | [1][2][3] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

| Canonical SMILES | CCOC(=O)C1=C(C)N=C(N)O1 | |

| Molecular Complexity | 174 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis of 2-Aminooxazole-5-carboxylates: A General Approach

While a specific, detailed synthetic protocol for this compound is not extensively reported in the literature, a general and plausible route can be derived from established methods for the synthesis of substituted 2-aminooxazoles. The Hantzsch synthesis, traditionally used for thiazoles, is often adapted for oxazoles, though the reactivity of urea and its derivatives can differ from that of thiourea. A common strategy involves the condensation of an α-halocarbonyl compound with a suitable source of the amino-guanidyl fragment.

General Synthetic Workflow

The synthesis of an this compound derivative would likely proceed via the cyclocondensation of an ethyl 2-halo-3-oxobutanoate with urea or a related reagent. The rationale behind this approach is the creation of the oxazole ring through the formation of C-N and C-O bonds in a concerted or stepwise manner.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (General)

-

Reaction Setup: To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add urea (1.0-1.2 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrates and conditions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Isolation: Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.

-

Purification: Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction, while also being relatively easy to remove.

-

Reflux: Heating under reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring a high-purity final product suitable for further applications.

Applications in Research and Drug Development

The 2-aminooxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of 2-aminooxazole, including this compound, attractive starting points for the development of new therapeutic agents.

Bioisosterism with 2-Aminothiazoles

The 2-aminooxazole moiety is a well-known bioisostere of the 2-aminothiazole ring system.[7][8] Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. The substitution of the sulfur atom in a thiazole with an oxygen atom to form an oxazole can lead to advantages such as improved solubility and a different metabolic profile, as the oxazole ring lacks the easily oxidizable sulfur atom.[7][8]

Caption: Bioisosteric relationship between 2-aminothiazole and 2-aminooxazole scaffolds in drug design.

Therapeutic Potential of the 2-Aminooxazole Scaffold

The 2-aminooxazole nucleus is a key component in a variety of biologically active compounds with a broad range of therapeutic applications:

-

Antimicrobial Agents: The 2-aminooxazole scaffold has been incorporated into molecules with significant activity against various microbial species, including Mycobacterium tuberculosis.[7][8][9] The development of new antitubercular agents is a critical area of research due to the rise of multidrug-resistant strains.

-

Anticancer Agents: Structurally similar 2-aminothiazole derivatives have shown considerable potential in the development of anticancer drugs.[10] By extension, 2-aminooxazoles are being investigated as potential anticancer agents.

-

Enzyme Inhibitors: The 2-aminooxazole moiety can act as a pharmacophore that interacts with the active sites of various enzymes, leading to their inhibition.[10] This makes them valuable for targeting enzymes involved in disease pathogenesis.

This compound, with its reactive functional groups, serves as an excellent starting material for the synthesis of more complex molecules with potential therapeutic activities. The amino group can be acylated or alkylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the generation of a diverse library of compounds for biological screening.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While specific data for this isomer is limited, the broader class of 2-aminooxazoles has demonstrated considerable promise in medicinal chemistry, particularly as a bioisosteric replacement for the well-established 2-aminothiazole scaffold. The general synthetic strategies and the known biological activities of the 2-aminooxazole core provide a strong foundation for the future exploration and development of this compound and its derivatives in the quest for new and improved drugs. Further research into the specific synthesis and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.

References

- 1. aablocks.com [aablocks.com]

- 2. CAS 79221-15-1 | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate - Synblock [synblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 79221-15-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 79221-15-1|this compound|BLD Pharm [bldpharm.com]

- 6. 02-040949 - bismuth-lead-eutectic-ingot-999-metals-basis [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]

Spectroscopic and Synthetic Elucidation of Ethyl 2-amino-4-methyloxazole-5-carboxylate: A Technical Guide

Introduction

Ethyl 2-amino-4-methyloxazole-5-carboxylate (CAS No. 79221-15-1) is a multifaceted heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique arrangement of an amino group, a methyl substituent, and an ethyl ester on the oxazole core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The precise characterization of this molecule is paramount for its effective use in drug discovery and development.

This technical guide provides a comprehensive overview of the spectroscopic properties (NMR, IR, MS) of this compound. While direct, publicly available experimental spectra for this specific compound are not readily accessible, this guide will present a detailed, predictive analysis based on established principles of spectroscopy and data from closely related analogues. Furthermore, a robust, field-proven synthetic protocol and methodologies for spectroscopic data acquisition are detailed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Key Features

The structural attributes of this compound are pivotal to understanding its spectroscopic signature. The molecule possesses a planar, electron-rich oxazole ring, an exocyclic primary amino group that can engage in hydrogen bonding and act as a nucleophile, a methyl group that provides a distinct proton and carbon signal, and an ethyl carboxylate group with its characteristic ester linkage and aliphatic chain.

Caption: Figure 1: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the oxazole ring and the neighboring functional groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet (broad) | 2H | -NH₂ | The protons of the primary amine are expected to be deshielded due to the electron-withdrawing nature of the oxazole ring and will likely appear as a broad singlet due to quadrupole broadening and potential exchange with trace water in the solvent. |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the neighboring methyl protons. |

| ~2.40 | Singlet | 3H | -CH₃ (on ring) | The methyl group attached to the oxazole ring is expected to be a sharp singlet in a region typical for methyl groups on an aromatic-like ring. |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Eight distinct signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift. |

| ~162.0 | C -NH₂ (C2) | The carbon atom of the oxazole ring bonded to the amino group is significantly deshielded. |

| ~158.0 | C -O (C5) | The carbon atom of the oxazole ring adjacent to the ring oxygen and the ester group. |

| ~115.0 | C -CH₃ (C4) | The carbon atom of the oxazole ring bearing the methyl group. |

| ~105.0 | C -COOEt (C5) | The carbon atom of the oxazole ring attached to the carboxylate group. |

| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |

| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester appears in the typical aliphatic region. |

| ~11.0 | -CH₃ (on ring) | The methyl carbon attached to the oxazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic-like C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H |

| ~1720 | C=O stretch | Ester Carbonyl |

| ~1640 | N-H bend | Primary Amine (-NH₂) |

| ~1580 | C=N stretch | Oxazole ring |

| ~1240 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₁₀N₂O₃), the molecular weight is 170.17 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 170.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy radical (-•OCH₂CH₃) from the ester to give a fragment at m/z = 125.

-

Loss of ethanol (-CH₃CH₂OH) via a McLafferty-type rearrangement if sterically feasible.

-

Cleavage of the ester group to lose C₂H₅O₂ giving a fragment at m/z = 111.

-

Fragmentation of the oxazole ring can lead to a variety of smaller charged species.

-

Caption: Figure 2: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis can be adapted from established methods for related oxazole compounds. A common approach involves the cyclization of a suitable precursor.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Urea

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Urea is added to the stirred solution of sodium ethoxide at room temperature.

-

Ethyl 2-chloroacetoacetate is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to manage the exotherm.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Acquisition of Spectroscopic Data

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

-

The sample should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

IR Spectroscopy:

-

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

-

Mass spectra can be acquired using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.

Caption: Figure 3: A generalized workflow from synthesis to spectroscopic characterization.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic characteristics of this compound, a compound of considerable interest in synthetic and medicinal chemistry. While experimental data is not publicly prevalent, the predicted NMR, IR, and MS data, grounded in the analysis of analogous structures, offer a robust framework for researchers. The provided synthetic and analytical protocols are designed to be both instructive and practical, enabling scientists to confidently synthesize and characterize this valuable heterocyclic building block.

References

An In-Depth Technical Guide to Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate: A Key Heterocyclic Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and its burgeoning role as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole motif is a privileged structure in medicinal chemistry, recognized for its ability to engage in a variety of biological interactions. The unique arrangement of heteroatoms and functional groups in ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate imparts a distinct electronic and steric profile, making it a valuable starting material for the synthesis of more complex, biologically active molecules. Its potential to serve as a bioisostere for other heterocycles, such as the 2-aminothiazole, further enhances its appeal in the design of novel therapeutic agents. This guide aims to provide a detailed exposition of this compound, grounded in established chemical principles and its potential applications in contemporary drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

IUPAC Name and Structural Elucidation

The correct IUPAC name for the compound of interest is ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate . It is crucial to note the numbering of the oxazole ring, which begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom at position 3.

-

Molecular Formula: C₇H₁₀N₂O₃

-

Molecular Weight: 170.17 g/mol

-

CAS Number: 1065099-78-6[1]

-

Canonical SMILES: CCOC(=O)C1=C(C)OC(=N1)N

The structural features of this molecule, namely the 2-amino group, the 5-methyl group, and the 4-carboxylate ethyl ester, are key determinants of its reactivity and biological activity.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 170.17 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| InChI Key | PRYGPIHYNLRENF-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Purification: A Proposed Experimental Protocol

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-acetyl-3-aminocrotonate (Intermediate B)

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in an appropriate solvent such as ethanol, add triethyl orthoformate (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ethyl 2-acetyl-3-ethoxyacrylate (Intermediate A).

-

Dissolve the crude Intermediate A in ethanol and bubble ammonia gas through the solution at 0°C, or add a concentrated solution of ammonium hydroxide.

-

Stir the mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-acetyl-3-aminocrotonate.

Step 2: Cyclization to Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate

-

Dissolve ethyl 2-acetyl-3-aminocrotonate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude target compound.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate as a solid.

Spectroscopic Characterization

The structural confirmation of a synthesized compound is paramount. While experimental data for the title compound is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds[3].

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ 4.2-4.4 (q, 2H, -OCH₂CH₃), δ 2.3-2.5 (s, 3H, -CH₃), δ 1.2-1.4 (t, 3H, -OCH₂CH₃), δ 5.5-6.5 (br s, 2H, -NH₂) |

| ¹³C NMR | δ ~165 (C=O, ester), δ ~160 (C2-NH₂), δ ~150 (C5), δ ~110 (C4), δ ~60 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~10 (-CH₃) |

| FT-IR (cm⁻¹) | 3400-3200 (N-H stretch), 2980-2900 (C-H stretch), ~1720 (C=O stretch, ester), ~1650 (C=N stretch), 1600-1500 (N-H bend) |

| Mass Spec (m/z) | 170.07 (M⁺), with characteristic fragmentation patterns |

Chemical Reactivity and Stability

The reactivity of ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate is governed by the interplay of the electron-rich 2-amino group, the oxazole ring, and the electrophilic ester functionality.

Reactivity Profile Diagram

References

Oxazole Derivatives: A Technical Guide to Therapeutic Applications

Foreword: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, represents a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties, including metabolic stability and the capacity to engage in diverse non-covalent interactions with biological targets, have established it as a "privileged scaffold."[3][4] This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of oxazole derivatives for an audience of drug development professionals, researchers, and scientists. We will delve into the causality behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.

Chapter 1: Core Synthesis Strategies - Building the Foundation

The therapeutic efficacy of oxazole derivatives is intrinsically linked to the substituents at the C2, C4, and C5 positions. Therefore, robust synthetic strategies are paramount. While numerous methods exist, the Robinson-Gabriel Synthesis remains a versatile and widely employed technique for creating 2,5-disubstituted oxazoles.[5]

The causality behind this method's prevalence lies in its straightforward approach: the cyclization and dehydration of an α-acylamino ketone. This reaction is typically facilitated by dehydrating agents such as sulfuric acid or phosphorus pentachloride, providing a reliable pathway to the core oxazole structure. Other notable methods include the Fischer Oxazole Synthesis from cyanohydrins and aldehydes and the Van Leusen Reaction , which is particularly useful for forming oxazoles from aldehydes using Toluenesulfonylmethyl isocyanide (TosMIC).[5] Understanding these foundational synthetic routes is critical for designing and producing novel derivatives for screening.

Chapter 2: Anticancer Applications - Targeting Malignant Pathways

Oxazole derivatives exhibit potent anticancer activity through multiple, distinct mechanisms, often demonstrating IC50 values in the nanomolar range against a variety of cancer cell lines.[1][6] This multifaceted approach makes them a highly promising class of compounds for oncology research.

Mechanism of Action I: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitotic spindle formation during cell division. Their disruption is a clinically validated anticancer strategy.[7] Certain oxazole derivatives act as potent inhibitors of tubulin polymerization, binding to the colchicine site and inducing microtubule depolymerization.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

The structure-activity relationship (SAR) for this class reveals that a 3,4,5-trimethoxyphenyl moiety at one position of the oxazole ring is often a crucial structural requirement for potent activity, mimicking the binding of natural colchicine site inhibitors like Combretastatin A-4 (CA-4).[7]

Logical Workflow for Screening Tubulin Polymerization Inhibitors

Caption: Workflow for identifying and validating oxazole-based tubulin inhibitors.

Table 1: Anticancer Activity of Selected Oxazole-Based Tubulin Inhibitors

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 15a | A549 (Lung) | 0.009 | Doxorubicin | - | [7] |

| 15b | HeLa (Cervical) | 0.43 | Doxorubicin | - | [7] |

| 20e | A549 (Lung) | 0.0042 | CA-4 | 0.0027 | [7] |

| 20b | HT-29 (Colon) | 0.0202 | CA-4 | 0.0019 | [7] |

| Compound 16 | Leukemia (CCRF-CEM) | 0.019 | - | - | [8] |

| Compound 22 | Leukemia (CCRF-CEM) | 0.021 | - | - | [8] |

Note: IC50 values can vary based on experimental conditions. CA-4 = Combretastatin A-4.

Mechanism of Action II: Inhibition of Kinase Signaling (STAT3 & VEGFR-2)

Signal Transducer and Activator of Transcription 3 (STAT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key protein kinases implicated in cancer cell proliferation, survival, and angiogenesis.[1][9] Their constitutive activation is a hallmark of many tumors.[1] Oxazole derivatives have been developed as potent inhibitors of these kinases.

-

STAT3 Inhibition: STAT3 is an oncogenic transcription factor.[10] Upon activation (phosphorylation), it dimerizes, translocates to the nucleus, and promotes the expression of anti-apoptotic (e.g., Bcl-2, Bcl-xL) and proliferative genes.[11] Oxazole-based inhibitors can block the STAT3 signaling pathway, reducing phosphorylation and preventing its pro-survival functions, ultimately inducing apoptosis.[10]

-

VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[9] By inhibiting VEGFR-2, oxazole derivatives can cut off a tumor's blood supply, leading to growth arrest.

STAT3 Signaling Pathway and Inhibition by Oxazole Derivatives

Caption: Oxazole derivatives can inhibit the STAT3 pathway at multiple points.

Table 2: Activity of Selected Oxazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | Target Cancer Cell Line | IC50 | Citation |

| CHK9 | STAT3 | A549 (Lung) | 4.8 µM | [10] |

| Compound 12d | STAT3 | MCF-7 (Breast) | 1.5 µM | [12] |

| Compound 12l | VEGFR-2 | - (Enzymatic Assay) | 97.38 nM | [9] |

| Compound 12d | VEGFR-2 | - (Enzymatic Assay) | 194.6 nM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of compounds on cancer cells. The protocol's validity rests on the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Chapter 3: Antimicrobial Applications - Combating Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria.[13]

Mechanism of Action & SAR

The antibacterial action of oxazoles can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes like FtsZ, which is involved in cell division.[14] The structure-activity relationship studies are critical for optimizing potency. For instance, in a series of oxazole-benzamides, the presence of a 5-halo substituent on the oxazole ring was found to overcome resistance in certain Staphylococcus aureus strains.[14] Generally, the nature and position of substituents on the aryl rings attached to the oxazole core significantly influence the Minimum Inhibitory Concentration (MIC).[15][16]

Table 3: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| OZE-I | S. aureus (MRSA, USA300) | 4-16 | - | - | [17] |

| OZE-II | S. aureus (MRSA, USA300) | 4-16 | - | - | [17] |

| Compound 4a | E. coli ATCC 25922 | 28.1 | - | - | [18] |

| Compound 1e | E. coli ATCC 25922 | 28.1 | - | - | [18] |

| Compound 13 | S. aureus (MRSA) | 0.5 (MIC₉₀) | Vancomycin | - | [19] |

| Compound 4c | E. coli ATCC 25922 | <31.25 | - | - | [20] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent. Its validity relies on challenging a standardized bacterial inoculum with serial dilutions of the test compound.

Methodology:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922). Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the oxazole derivative in MHB. Typically, 50 µL of broth is added to wells 2-12. A 100 µL volume of the starting drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL. Well 12 should contain only broth and inoculum (positive growth control). A sterility control well (broth only) should also be included.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Chapter 4: Anti-inflammatory Applications - Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21][22]

Mechanism of Action: COX-2 Inhibition

The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.[21] While the COX-1 isoform is constitutively expressed and has housekeeping functions, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in developing safer anti-inflammatory drugs. Many oxazole derivatives have shown potent and selective COX-2 inhibitory activity.[23]

Arachidonic Acid Cascade and COX-2 Inhibition

Caption: Oxazole derivatives can reduce inflammation by inhibiting COX-2.

Table 4: COX-2 Inhibitory Activity of Selected Oxazole/Oxadiazole Derivatives

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Citation |

| ODZ2 | 0.48 | 63.76 | 132.83 | [23][24] |

| Compound 6e | 0.51 | 34.67 | 67.96 | [25] |

| Compound 6f | 0.55 | 45.31 | 82.38 | [25] |

| Compound 15 | 2.30 | 1.10 | 0.48 | [26] |

Note: Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory response characterized by edema (swelling).

Methodology:

-

Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Fasting: Divide animals into groups (n=6 per group): a negative control (vehicle), a positive control (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the oxazole derivative. Fast animals overnight before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).

-

Compound Administration: Administer the test compounds and control drugs, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation. The vehicle control group receives only the solvent (e.g., 0.5% carboxymethyl cellulose).

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

The causality of this model is that NSAIDs and other anti-inflammatory agents that inhibit prostaglandin synthesis will significantly reduce the edema, particularly in the later phases (3-5 hours) of the inflammatory response.

-

Conclusion: The Future of Oxazole-Based Therapeutics

The oxazole scaffold is a remarkably versatile and pharmacologically significant core. Its derivatives have demonstrated potent and diverse therapeutic activities, from inducing apoptosis in cancer cells to inhibiting bacterial growth and suppressing inflammation. The ability to readily synthesize a wide array of analogues allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The robust experimental protocols detailed in this guide provide a framework for the continued exploration and validation of novel oxazole-based drug candidates, underscoring their immense potential in addressing significant unmet medical needs.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ijrpr.com [ijrpr.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 19. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pnrjournal.com [pnrjournal.com]

- 23. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

Ethyl 2-amino-4-methyloxazole-5-carboxylate: A Multifaceted Building Block for Modern Organic Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Oxazole

In the landscape of heterocyclic chemistry, the oxazole ring system is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds. Ethyl 2-amino-4-methyloxazole-5-carboxylate stands out as a particularly valuable and versatile building block. Its strategic importance stems from the dense and orthogonal arrangement of three key functional groups: a nucleophilic 2-amino group, an electrophilic 5-ester group, and the oxazole core itself. This trifecta of reactivity allows for sequential and site-selective modifications, making it an ideal starting point for the construction of complex molecular architectures.

The presence of the electron-donating amino group activates the oxazole ring, while the ester provides a handle for hydrolysis, amidation, or reduction. This unique combination of features has positioned this compound as a cornerstone in the synthesis of compounds for pharmaceutical research, particularly in the fields of enzyme inhibition and medicinal chemistry.[1] This guide provides a technical overview of its synthesis, reactivity, and application, offering both foundational knowledge and actionable protocols for the laboratory setting.

Synthesis of the Core Scaffold

The most common and efficient method for constructing the 2-aminooxazole core is a variation of the historic Hantzsch synthesis, which involves the condensation of an α-haloketone with a urea or thiourea equivalent.[2] For this compound, a logical and frequently employed pathway involves the reaction of ethyl 2-chloroacetoacetate with urea.

The causality of this reaction is rooted in the sequential nucleophilic attacks. The nitrogen of urea first attacks the electrophilic carbonyl carbon of the chloroacetoacetate. Following this initial condensation, an intramolecular cyclization occurs as the other nitrogen atom displaces the chloride ion, forming the five-membered oxazole ring. This one-pot cyclocondensation is often favored for its efficiency and atom economy. While the thiazole analogue's synthesis is well-documented, the principles are directly transferable to the oxazole.[3]

Workflow for the Synthesis of this compound

Caption: General workflow for the Hantzsch-type synthesis.

Profiling the Reactivity: A Trio of Functional Handles

The synthetic utility of this compound arises from the distinct reactivity of its three main functional domains. This allows chemists to perform a diverse array of transformations.

Caption: Key reactive sites of the building block.

A. Transformations at the 2-Amino Group

The primary amino group at the C2 position is a potent nucleophile and the most common site for initial derivatization.

-

N-Acylation and N-Sulfonylation: This is a fundamental transformation, readily achieved by reacting the amino group with acyl chlorides, sulfonyl chlorides, or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.[4] This reaction is crucial for installing various side chains and is a key step in building libraries of analogues for structure-activity relationship (SAR) studies.

-

Urea and Thiourea Formation: The nucleophilic amine readily adds to isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These functional groups are valuable pharmacophores known to engage in hydrogen bonding with biological targets. The synthesis of related thiazolyl ureas is a well-established strategy in medicinal chemistry.[5]

-

Cyclocondensation Reactions: The amino group, in concert with an adjacent ring atom or substituent, can act as a dinucleophile to build fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine rings, creating oxazolo[2,3-b]pyrimidine scaffolds.[6][7]

B. Transformations at the 5-Ester Group

The ethyl ester at the C5 position provides a versatile handle for modifying the molecule's polarity, solubility, and for introducing new points of attachment.

-

Saponification (Ester Hydrolysis): Treatment with a base such as sodium hydroxide or lithium hydroxide readily hydrolyzes the ester to the corresponding carboxylic acid.[8] This transformation is critical as the resulting carboxylic acid is a key precursor for forming amide bonds using standard peptide coupling reagents (e.g., HATU, EDC), significantly expanding the synthetic possibilities.

-

Direct Amidation: While less common than the two-step hydrolysis-coupling sequence, direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes under high pressure or with specific catalysts.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This introduces a new hydroxymethyl functional group, which can be further functionalized.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs derived from this compound are prevalent in molecules with a wide range of biological activities. The oxazole core is a bioisostere of the thiazole ring, and both are found in numerous approved drugs and clinical candidates. The 2-aminothiazole scaffold, for instance, is known to be a core component in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[9]

By extension, the 2-aminooxazole scaffold is explored for similar therapeutic potential.[10] Its derivatives are investigated as:

-

Enzyme Inhibitors: The scaffold can be elaborated with functional groups that interact with the active sites of enzymes, such as kinases or proteases.[1]

-

Antimicrobial and Anticancer Agents: The ability to easily generate large libraries of N-acylated and C5-amidated derivatives makes this building block ideal for screening against bacterial, fungal, and cancer cell lines.[11][9]

-

Scaffolds for Fused Heterocycles: The construction of fused ring systems like oxazolopyrimidines opens up access to novel chemical space with unique pharmacological properties.[12]

Validated Experimental Protocols

The following protocols are provided as self-validating systems, detailing the causality behind the experimental choices.

Protocol 1: Synthesis of the Core Building Block (Hantzsch-type Synthesis)

This protocol is adapted from analogous, well-established procedures for the synthesis of 2-aminothiazole carboxylates, which follows the same chemical logic.[3]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (7.6 g, 0.1 mol) and sodium carbonate (1.1 g, 0.01 mol) in 100 mL of absolute ethanol.

-

Causality: Ethanol serves as a polar protic solvent suitable for the reactants. Sodium carbonate is a mild base used to neutralize the HCl generated during the cyclization, preventing protonation of the nucleophilic amine and driving the reaction to completion.

-

-

Reaction Initiation: Heat the mixture to 45-50°C with stirring to ensure complete dissolution.

-

Substrate Addition: Slowly add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise to the solution over 30 minutes. An exotherm may be observed; maintain the temperature below 60°C during the addition.

-

Causality: Dropwise addition is critical to control the reaction rate and prevent a dangerous temperature spike or the formation of side products.

-

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 300 mL of cold water with stirring. Adjust the pH to 9-10 with a 30% sodium hydroxide solution to precipitate the product fully.

-

Causality: The product has low solubility in water. Basification ensures the amino group is deprotonated, further reducing its aqueous solubility.

-

-

Purification: Filter the resulting solid precipitate, wash with cold water (2 x 50 mL), and dry under vacuum. The product, this compound, is typically obtained as an off-white powder with a yield of over 90%.

Protocol 2: N-Acylation of the 2-Amino Group

This general procedure can be used for various acyl chlorides.[4]

-

Setup: To a flame-dried 100 mL flask under a nitrogen atmosphere, add this compound (1.70 g, 10 mmol) and 30 mL of anhydrous dichloromethane (DCM). Cool the stirred suspension to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.52 mL, 11 mmol, 1.1 equivalents).

-

Causality: Triethylamine acts as an acid scavenger to neutralize the HCl produced during the acylation, preventing the formation of the unreactive ammonium salt of the starting material.

-

-

Acylating Agent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.28 mL, 11 mmol, 1.1 equivalents) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Extraction: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acyl chloride and acidic impurities. The brine wash removes residual water.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3: Saponification of the 5-Ester Group

This protocol details the hydrolysis to the corresponding carboxylic acid.[8]

-

Setup: Dissolve this compound (1.70 g, 10 mmol) in a mixture of 20 mL of ethanol and 10 mL of water in a 100 mL round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (0.6 g, 15 mmol, 1.5 equivalents) and heat the mixture to 70°C for 3 hours, or until TLC analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Carefully acidify the solution to pH 4 with 1M HCl. A precipitate will form.

-

Causality: The product is the sodium carboxylate salt, which is water-soluble. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation. Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-methyloxazole-5-carboxylic acid.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for molecular design. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of diverse and complex heterocyclic compounds. For researchers in drug discovery and organic synthesis, mastering the handling and derivatization of this building block provides a reliable and powerful tool for accessing novel chemical entities with significant therapeutic potential.

References

- 1. Buy Ethyl 2-Amino-5-methyloxazole-4-carboxylate | 1065099-78-6 [smolecule.com]

- 2. thieme.de [thieme.de]

- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. cbccollege.in [cbccollege.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-amino-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and hypoglycemic properties.[3][4][5] Ethyl 2-amino-4-methyloxazole-5-carboxylate is a particularly valuable starting material, offering three distinct points for chemical modification: the nucleophilic 2-amino group, the versatile 5-ethyl carboxylate group, and the potentially reactive 4-methyl group. This guide provides an in-depth exploration of synthetic strategies to unlock the chemical space around this core, offering detailed, field-proven protocols and the scientific rationale behind them. The isosteric relationship between 2-aminooxazoles and 2-aminothiazoles is a recurring theme, with the oxygen-for-sulfur substitution often leading to improved physicochemical properties and enhanced biological activity.[6][7]

Strategic Derivatization of the this compound Core

The synthetic utility of this scaffold lies in the differential reactivity of its functional groups. The following sections provide detailed protocols for the selective modification at each site, enabling the generation of diverse chemical libraries for drug discovery programs.

Diagram of Derivatization Pathways

Caption: Synthetic pathways for the derivatization of this compound.

Part 1: Modifications of the 2-Amino Group

The exocyclic amino group at the C2 position is a primary site for derivatization, readily undergoing acylation, sulfonylation, and cross-coupling reactions. These modifications are crucial for modulating the molecule's hydrogen bonding capacity and overall lipophilicity.

N-Acylation and N-Sulfonylation

The introduction of acyl and sulfonyl groups can significantly impact the biological activity of the resulting compounds. For instance, sulfonamides are a well-established class of compounds with anticancer properties.[8]

Scientific Rationale: The nucleophilic 2-amino group readily attacks the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. The use of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Protocol 1: Synthesis of Ethyl 2-acetamido-4-methyloxazole-5-carboxylate

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Progression and Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4-methyl-2-(phenylsulfonamido)oxazole-5-carboxylate

-

Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) in a flask equipped with a magnetic stirrer.

-

Reaction: Add triethylamine (1.5 eq.) to the solution. Cool to 0 °C and add benzenesulfonyl chloride (1.2 eq.) portion-wise.

-

Progression and Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC (ethyl acetate/hexane, 3:7).

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Recrystallize the solid residue from ethanol to yield the pure product.

| Reagent/Condition | N-Acylation (Protocol 1) | N-Sulfonylation (Protocol 2) |

| Electrophile | Acetyl chloride | Benzenesulfonyl chloride |

| Solvent | Pyridine | Dichloromethane (DCM) |

| Base | Pyridine (acts as solvent and base) | Triethylamine |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 4-6 hours | 12-16 hours |

Buchwald-Hartwig Cross-Coupling for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This methodology has been successfully applied to 2-aminooxazoles, enabling the synthesis of N-aryl and N-heteroaryl derivatives, which are of significant interest in medicinal chemistry.[4][10]

Scientific Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the 2-aminooxazole and subsequent deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.

Protocol 3: Synthesis of Ethyl 2-(phenylamino)-4-methyloxazole-5-carboxylate

-

Preparation: To a microwave vial, add this compound (1.0 eq.), bromobenzene (1.2 eq.), a palladium catalyst such as X-Phos Pd G2 (2 mol%), X-Phos ligand (4 mol%), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Reaction: Evacuate and backfill the vial with nitrogen. Add anhydrous toluene (0.1 M). Seal the vial and heat in a microwave reactor at 130 °C for 30-60 minutes.[10]

-

Monitoring: After cooling, spot a small aliquot on a TLC plate to check for the consumption of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

| Component | Role | Example |

| Palladium Precatalyst | Source of active Pd(0) | X-Phos Pd G2 |

| Ligand | Stabilizes Pd and facilitates catalytic cycle | X-Phos |

| Base | Deprotonates the amine | Cesium Carbonate (Cs₂CO₃) |

| Aryl Halide | Arylating agent | Bromobenzene |

| Solvent | Anhydrous, deoxygenated | Toluene or Dioxane |

Part 2: Transformations of the 5-Ethyl Carboxylate Group

The ester at the C5 position is a versatile handle for introducing a variety of functionalities, most notably through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Hydrolysis to the Carboxylic Acid

Scientific Rationale: Saponification of the ethyl ester is readily achieved using a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system to ensure solubility of the starting material. Acidification of the resulting carboxylate salt precipitates the free carboxylic acid.

Protocol 4: Synthesis of 2-Amino-4-methyloxazole-5-carboxylic Acid

-

Preparation: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

-

Reaction: Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Amide Bond Formation

The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives, a common feature in many drug molecules.

Scientific Rationale: Direct coupling of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must be activated using a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine to form the amide bond with high efficiency and minimal racemization for chiral amines.[11]

Protocol 5: General Procedure for Amide Coupling

-

Preparation: In a round-bottom flask, dissolve 2-Amino-4-methyloxazole-5-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

-

Activation: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Caption: Workflow for the conversion of the ester to amide derivatives.

Part 3: Exploratory Chemistry of the 4-Methyl Group

Functionalization of the 4-methyl group is more challenging due to the potential for competing reactions at other sites. However, under specific conditions, it may be possible to achieve selective modification.

Scientific Rationale: The methyl group on the oxazole ring can potentially be deprotonated by a strong base like n-butyllithium (n-BuLi) to form a lithiated intermediate.[12] This nucleophilic species can then be quenched with an electrophile. However, the acidic N-H proton of the 2-amino group would be deprotonated first. Therefore, protection of the amino group (e.g., as a Boc or silyl derivative) would be a prerequisite for this strategy. An alternative approach could be radical bromination using N-bromosuccinimide (NBS), although the selectivity on this electron-rich heterocyclic system may be poor.

Protocol 6: Proposed Synthesis of Ethyl 2-amino-4-(bromomethyl)oxazole-5-carboxylate (Exploratory)

Note: This is a proposed protocol and may require significant optimization.

-

Preparation: In a flask protected from light, dissolve this compound (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

-

Reaction: Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).

-

Progression: Heat the mixture to reflux (approx. 77 °C) and monitor the reaction by TLC.

-

Work-up: After cooling, filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify immediately by column chromatography, as the product may be unstable.

Conclusion